This compound is synthesized primarily in laboratory settings and is used as an intermediate in the production of more complex organic molecules. It is also utilized as a ligand in coordination chemistry, indicating its role in forming complexes with metal ions. The International Chemical Identifier (InChI) for (S)-1-Benzyl-3-methylpiperazine is InChI=1S/C12H16N/c1-10-5-6-11(13-10)12(2)7-8-3-4-9-12/h5-6,10H,3-4,7-9H2,1-2H3,.
The synthesis of (S)-1-Benzyl-3-methylpiperazine typically involves the nucleophilic substitution reaction between (S)-3-methylpiperazine and benzyl chloride. This reaction is carried out under basic conditions, often utilizing sodium hydroxide or potassium carbonate as the base. The solvent commonly used for this reaction is dichloromethane or toluene, which helps to dissolve the reactants and facilitate the reaction.
On an industrial scale, continuous flow reactors may be employed to enhance yield and efficiency, utilizing advanced purification techniques to ensure high purity levels of the final product.
The molecular structure of (S)-1-Benzyl-3-methylpiperazine features a six-membered piperazine ring with two nitrogen atoms located at positions 1 and 4. The benzyl group is attached at position 1, while a methyl group is positioned at position 3. This configuration contributes to its chirality and affects its interactions with biological targets.
(S)-1-Benzyl-3-methylpiperazine can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous solution |
Reduction | Palladium on carbon | Hydrogen atmosphere |
Substitution | Benzyl chloride | Base (e.g., sodium hydroxide) |
The mechanism of action for (S)-1-Benzyl-3-methylpiperazine involves its interaction with specific neurotransmitter receptors or enzymes within biological systems. It may modulate signaling pathways by binding to these targets, influencing various physiological processes such as mood regulation and anxiety response.
(S)-1-Benzyl-3-methylpiperazine exhibits several notable physical and chemical properties:
(S)-1-Benzyl-3-methylpiperazine has diverse applications across various fields:
(S)-1-Benzyl-3-methylpiperazine is a chiral organic compound belonging to the piperazine class of heterocyclic amines. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol. The structure features a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with a benzyl group (C₆H₅CH₂-) attached to one nitrogen atom and a methyl group (-CH₃) at the carbon-3 position. The stereogenic center at the 3-position carbon atom gives rise to two enantiomers: (S)- and (R)-1-Benzyl-3-methylpiperazine. This chiral center significantly influences the molecule's three-dimensional conformation and its subsequent biological interactions, particularly with chiral biological targets where enantioselective binding is common. The spatial orientation of the methyl group relative to the proton-accepting nitrogen atoms affects hydrogen-bonding capabilities and hydrophobic interactions, making the (S)-enantiomer pharmacologically distinct from its (R)-counterpart in specific applications [3] [7].
Table 1: Key Physicochemical Properties of (S)-1-Benzyl-3-methylpiperazine
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₂H₁₈N₂ | |
Molecular Weight | 190.28 g/mol | |
Melting Point | 30-32 °C | |
Boiling Point | 281 °C | |
Density | 0.991 g/cm³ | |
Refractive Index | 1.529 | |
Vapor Pressure | 0.00354 mmHg | at 25°C |
pKa (Predicted) | 9.31 ± 0.40 | Basic nitrogen protonation |
CAS Registry Number | 132871-11-5* | *Note: CAS may refer to R-enantiomer in some sources; verify configuration [3] [7] [8] |
(S)-1-Benzyl-3-methylpiperazine emerged as a compound of interest in the late 20th century, with its CAS registry (132871-11-5) established in the early 1990s. Initially explored as a synthetic intermediate, its significance grew with the recognition of the piperazine scaffold's prevalence in neuropharmacology. Piperazine derivatives historically served as antihelmintics (e.g., piperazine citrate) and antidepressants (e.g., trazodone), but the introduction of chiral methyl substituents opened avenues for more targeted ligand design. Early research focused on racemic mixtures, but the advent of asymmetric synthesis techniques in the 2000s enabled the production of enantiomerically pure forms, allowing scientists to probe the distinct biological profiles of the (S)-enantiomer. This enantioselective synthesis was crucial, as the (S)-configuration demonstrated unique interactions with central nervous system (CNS) targets compared to the (R)-form, driving its investigation for potential applications in mood disorders, cognitive enhancement, and antipsychotic therapies. The compound's versatility as a building block stems from its two nitrogen atoms: the secondary amine (piperazine N1) serves as a hydrogen bond donor/acceptor, while the tertiary benzyl-substituted nitrogen (N4) contributes to lipophilicity and receptor affinity modulation [3] [5] [7].
(S)-1-Benzyl-3-methylpiperazine serves as a critical chiral synthon and pharmacophore in pharmaceutical chemistry. Its primary utility lies in:
Table 2: Structure-Activity Relationship (SAR) Insights for Benzylpiperazine-Based Ligands
Structural Feature | Impact on Biological Activity | Example (from Search Results) |
---|---|---|
Chiral Center (C3) | (S) vs (R) configuration can drastically alter receptor binding affinity and selectivity. | Critical for σ1R affinity in derivatives like compound 15 [1] |
Benzyl Ring Substitution | Electron-donating groups (e.g., para-methoxy) enhance σ1R affinity and selectivity (σ1 vs σ2). | Compound 15 (Ki σ1 = 1.6 nM, Selectivity = 886) [1] |
Linker between N1 and HYD1 | Carbon chain length/rigidity (e.g., propan-1-one linker) optimizes hydrophobic domain interaction. | Replacing lipoyl with cyclohexylpropanone (Compound 15) [1] |
N4 Modification (Benzyl) | Removal or replacement can reduce potency; essential for σ1R binding in many pharmacophore models. | Maintaining benzyl crucial for lead compounds [1] [4] |
The design principles underpinning these applications often follow Glennon's σ1R Pharmacophore Model, which identifies three key features:
Table 3: Core Features of Glennon's σ1R Pharmacophore Model Utilized in Benzylpiperazine Design
Pharmacophore Feature | Role in Binding | Manifestation in (S)-1-Benzyl-3-methylpiperazine Derivatives |
---|---|---|
Positive Ionizable Center | Forms electrostatic interactions with receptor aspartate/glutamate residues. | Protonated piperazine N1 nitrogen. |
Hydrophobic Domain 1 (HYD1) | Binds within a lipophilic pocket of the σ1R ligand binding site. | Cyclohexyl, phenyl, or phenoxy groups attached via linker (e.g., compound 15 HYD1 = cyclohexyl). |
Hydrophobic Domain 2 (HYD2) | Interacts with a distinct accessory hydrophobic pocket. | The benzyl ring (often para-substituted e.g., 4-methoxybenzyl). |
Linker Region | Spatially connects HYD1 to the ionizable center; influences conformation. | Carbonyl-containing chains (e.g., propan-1-one) optimal [1]. |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7